3-N-Cbz-aminopyrrolidine

Enantioselective synthesis Kinetic resolution Chiral amines

3-N-Cbz-aminopyrrolidine (CAS 115551-46-7), also known as benzyl pyrrolidin-3-ylcarbamate, is a racemic mixture of a 3-aminopyrrolidine derivative bearing a carbobenzyloxy (Cbz) protecting group on the primary amine nitrogen. It serves as a key protected intermediate in the synthesis of chiral pharmaceuticals and bioactive compounds.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 115551-46-7
Cat. No. B048808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-N-Cbz-aminopyrrolidine
CAS115551-46-7
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CNCC1NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
InChIKeyDSOICHFMGRBFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-N-Cbz-aminopyrrolidine (CAS 115551-46-7) as a Protected 3-Aminopyrrolidine Building Block: Properties and Specifications


3-N-Cbz-aminopyrrolidine (CAS 115551-46-7), also known as benzyl pyrrolidin-3-ylcarbamate, is a racemic mixture of a 3-aminopyrrolidine derivative bearing a carbobenzyloxy (Cbz) protecting group on the primary amine nitrogen. It serves as a key protected intermediate in the synthesis of chiral pharmaceuticals and bioactive compounds . The compound is a liquid at room temperature with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol . The Cbz group provides orthogonal protection strategies, enabling selective deprotection under mild hydrogenolysis conditions, a critical feature for multi-step syntheses .

Why 3-N-Cbz-aminopyrrolidine Cannot Be Interchanged with Unprotected or Boc-Protected 3-Aminopyrrolidines


3-N-Cbz-aminopyrrolidine exhibits distinct physicochemical and reactivity profiles compared to its closest analogs—unprotected 3-aminopyrrolidine and N-Boc-3-aminopyrrolidine—that preclude simple substitution in synthetic routes. The Cbz group confers a significantly higher boiling point (382.5 °C) and lower vapor pressure relative to the unprotected amine (164-165 °C) , altering purification and handling requirements. Furthermore, in enantioselective enzymatic resolutions, the Cbz-protected substrate achieves markedly superior enantiomeric excess (>99% ee) compared to the unprotected analog (86% ee) [1]. These differences in physical behavior and reaction performance directly impact synthetic efficiency, product purity, and the viability of downstream steps, making generic substitution risky without re-optimization of reaction conditions.

Quantitative Differentiation of 3-N-Cbz-aminopyrrolidine: Evidence for Superior Enantioselectivity, Thermal Stability, and Synthetic Utility


Enantioselective Resolution: >99% ee for Cbz-Protected vs. 86% ee for Unprotected 3-Aminopyrrolidine

In a head-to-head kinetic resolution study using ω-transaminases, 1-N-Cbz-protected 3-aminopyrrolidine achieved >99% enantiomeric excess (ee) at 50% conversion. In contrast, the unprotected 3-aminopyrrolidine substrate yielded only 86% ee under comparable conditions [1]. This represents a 13-percentage-point improvement in enantioselectivity attributable solely to the Cbz protection strategy.

Enantioselective synthesis Kinetic resolution Chiral amines

Boiling Point Differential: 382.5 °C for Cbz-Protected vs. 164-165 °C for Unprotected 3-Aminopyrrolidine

The presence of the Cbz protecting group dramatically increases the boiling point of 3-N-Cbz-aminopyrrolidine to 382.5±41.0 °C at 760 mmHg, compared to 164-165 °C for unprotected 3-aminopyrrolidine . This 218 °C increase reflects a substantial reduction in volatility and alters the compound's behavior during distillation, storage, and reaction workup.

Physical properties Purification Process chemistry

Vapor Pressure Reduction: 4.69×10⁻⁶ mmHg for Cbz-Protected vs. 9.0 mmHg for Unprotected 3-Aminopyrrolidine at 25 °C

3-N-Cbz-aminopyrrolidine exhibits a vapor pressure of 4.69×10⁻⁶ mmHg at 25 °C, which is approximately 1.9 million times lower than the 9.0±0.2 mmHg vapor pressure of unprotected 3-aminopyrrolidine under the same conditions . This dramatic reduction in volatility is a direct consequence of the Cbz group's molecular weight and intermolecular interactions.

Volatility Storage stability Safety

Purity Specifications: Commercially Available at 95-97% Purity, Comparable to Unprotected 3-Aminopyrrolidine (98%)

Commercially available 3-N-Cbz-aminopyrrolidine is routinely supplied at 95-97% purity by reputable vendors . This purity level is comparable to the 98% specification typical for unprotected 3-aminopyrrolidine , indicating that the protection step does not introduce significant purification challenges or compromise the overall quality of the building block.

Commercial availability Purity Procurement

Reaction Rate Enhancement in Enzymatic Resolution: Up to 50-Fold Faster with Cbz Protection

In the same ω-transaminase-catalyzed kinetic resolution study, the use of the Cbz-protected substrate resulted in reaction rates up to 50-fold higher compared to the unprotected 3-aminopyrrolidine [1]. This substantial rate acceleration is attributed to improved substrate recognition and binding by the enzyme when the amine is protected.

Biocatalysis Reaction kinetics Process efficiency

Optimal Use Cases for 3-N-Cbz-aminopyrrolidine Based on Quantitative Performance Data


Enzymatic Resolution for High-Purity Chiral 3-Aminopyrrolidine Production

When synthesizing enantiomerically pure 3-aminopyrrolidine derivatives, the Cbz-protected form is the substrate of choice. As demonstrated, it enables >99% ee at 50% conversion with reaction rates up to 50-fold higher than the unprotected amine [1]. This makes it ideal for biocatalytic processes where high enantiopurity and process efficiency are critical, such as in the manufacture of chiral building blocks for antiviral or CNS-targeted pharmaceuticals.

Multi-Step Syntheses Requiring Orthogonal Protecting Group Strategies

The Cbz group's stability to acidic conditions (which cleave Boc groups) and its clean removal via hydrogenolysis make 3-N-Cbz-aminopyrrolidine an essential intermediate in complex molecule construction. Its low volatility (boiling point 382.5 °C) and negligible vapor pressure (4.69×10⁻⁶ mmHg) prevent evaporative losses during extended reaction sequences and high-temperature steps, ensuring quantitative material transfer between synthetic stages .

Synthesis of KIFC1 Inhibitors for Cancer Therapy (e.g., AZ82)

The (R)-enantiomer of 1-Cbz-3-aminopyrrolidine is a documented key intermediate in the synthesis of AZ82, a selective KIFC1 (HSET) inhibitor with a Ki of 43 nM . The high enantioselectivity achievable with the Cbz-protected precursor directly impacts the stereochemical purity of the final drug candidate, a critical quality attribute for pharmacological activity and regulatory approval.

Large-Scale Process Chemistry Where Volatility and Safety Are Concerns

For industrial-scale reactions, the extremely low vapor pressure of 3-N-Cbz-aminopyrrolidine reduces the risk of inhalation exposure and flammable vapor accumulation compared to the unprotected amine (vapor pressure 9.0 mmHg) . This property simplifies engineering controls and enhances process safety, making it a preferred intermediate for kilogram-scale syntheses in pharmaceutical manufacturing.

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